(S)-2-Amino-N-[(S)-1-[[4-(hydroxymethyl)phenyl]amino]-1-oxo-2-propyl]-3-methylbutanamide
説明
The compound, also known as Boc-Val-Ala-PAB (tert-butyloxycarbonyl-valyl-alanyl-4-aminobenzylalcohol), is a chiral dipeptide derivative with a hydroxymethylphenyl moiety. Its IUPAC name reflects its stereochemical configuration (S,S), critical for its biological interactions. The CAS registry numbers associated with this compound include 1884577-99-4 () and 1343476-44-7 (), indicating its use in diverse research contexts.
特性
IUPAC Name |
2-amino-N-[1-[4-(hydroxymethyl)anilino]-1-oxopropan-2-yl]-3-methylbutanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O3/c1-9(2)13(16)15(21)17-10(3)14(20)18-12-6-4-11(8-19)5-7-12/h4-7,9-10,13,19H,8,16H2,1-3H3,(H,17,21)(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNWYWNRCBPYLML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(C)C(=O)NC1=CC=C(C=C1)CO)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions: Val-Ala-PAB is synthesized through solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The synthesis begins with the attachment of the first amino acid, valine, to a solid resin. Subsequent amino acids, alanine and para-aminobenzyl, are added one by one using coupling reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-Diisopropylethylamine). The final product is cleaved from the resin and purified .
Industrial Production Methods: In industrial settings, the production of Val-Ala-PAB involves automated peptide synthesizers that can handle large-scale synthesis. These machines use pre-programmed sequences to add amino acids and reagents in a highly controlled manner, ensuring high yield and purity. The final product is typically purified using high-performance liquid chromatography (HPLC) .
化学反応の分析
Types of Reactions: Val-Ala-PAB primarily undergoes enzymatic cleavage reactions. The dipeptide linker is designed to be cleaved by lysosomal enzymes such as cathepsin B. This cleavage releases the active drug payload, which can then exert its therapeutic effects .
Common Reagents and Conditions: The enzymatic cleavage of Val-Ala-PAB typically occurs under physiological conditions, with the presence of cathepsin B being the primary requirement. The reaction is highly specific and efficient, ensuring that the drug payload is released only in the target cells .
Major Products Formed: The major product formed from the cleavage of Val-Ala-PAB is the active drug payload, which can vary depending on the specific ADC. The cleavage also releases the dipeptide and para-aminobenzyl components .
科学的研究の応用
Val-Ala-PAB has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a cleavable linker in the synthesis of complex molecules. In biology, it is employed in the development of enzyme-cleavable oligonucleotides for targeted gene therapy .
In medicine, Val-Ala-PAB is a critical component of ADCs, which are used to deliver cytotoxic drugs specifically to cancer cells, minimizing damage to healthy tissues. This targeted approach has shown promise in the treatment of various cancers, including breast cancer and lymphoma .
In the industry, Val-Ala-PAB is used in the production of ADCs and other bioconjugates, contributing to the development of new therapeutic agents and diagnostic tools .
作用機序
The mechanism of action of Val-Ala-PAB involves its enzymatic cleavage by cathepsin B, which is overexpressed in tumor cells. Upon cleavage, the active drug payload is released, allowing it to exert its cytotoxic effects on the cancer cells. The molecular targets and pathways involved depend on the specific drug payload used in the ADC .
類似化合物との比較
Key Features :
- Structural Motifs: A valine-alanine dipeptide backbone, a tert-butoxycarbonyl (Boc) protecting group, and a 4-(hydroxymethyl)phenylamino (PAB) linker.
- Applications : Primarily utilized in antibody-drug conjugates (ADCs) as a cleavable linker, enabling targeted drug delivery .
- Physicochemical Properties : The hydroxymethyl group enhances aqueous solubility, while the Boc group stabilizes the compound during synthesis .
Comparison with Structural Analogs
Below is a detailed comparison of the target compound with structurally or functionally related molecules, highlighting differences in substituents, stereochemistry, and biological relevance.
2.1. Structural and Functional Group Variations
2.2. Stereochemical and Backbone Modifications
- Boc-Val-Ala-PAB (Target): The (S,S) configuration ensures optimal binding to proteolytic enzymes, facilitating linker cleavage in ADCs .
- (S)-Methyl 2-((S)-2-((S)-2-(4-(7-(4-(2-(2-((S)-1-amino-3-methyl-1-oxobutan-2-yl-carbamoyl)hydrazinyl)-4-oxobutoxy)naphthalen-2-yloxy)butanamido)-3-methylbutanamido)-4-methylpentanamido)-3-methylbutanoate (CAS 249): Extended backbone with naphthalene and hydrazine groups. This increases molecular weight (MW) and may reduce systemic clearance .
2.3. Pharmacokinetic and Stability Profiles
- Target Compound : The hydroxymethyl group improves solubility (>10 mg/mL in water) but may increase oxidation susceptibility. The Boc group stabilizes the amine during storage .
- Analog with 3,5-bis(trifluoromethyl)phenyl (): Fluorinated groups enhance stability against oxidative degradation, though solubility decreases .
- Analog with 4-chlorobutanamide (): Chlorine increases logP (lipophilicity), favoring blood-brain barrier penetration but reducing renal excretion .
生物活性
(S)-2-Amino-N-[(S)-1-[[4-(hydroxymethyl)phenyl]amino]-1-oxo-2-propyl]-3-methylbutanamide, commonly referred to as a derivative of amino acid compounds, has garnered attention for its potential biological activities. This compound is characterized by its complex structure, which includes an amino group, a hydroxymethyl phenyl moiety, and a propanamide backbone. Understanding its biological activity is crucial for exploring its therapeutic applications.
- CAS Number : 1343476-44-7
- Molecular Formula : C₁₅H₂₃N₃O₃
- Molecular Weight : 293.36 g/mol
The biological activity of (S)-2-Amino-N-[(S)-1-[[4-(hydroxymethyl)phenyl]amino]-1-oxo-2-propyl]-3-methylbutanamide is believed to be mediated through various cellular pathways, primarily involving interactions with neurotransmitter receptors and intracellular signaling mechanisms.
Key Pathways:
- Glutamate Receptor Modulation : The compound has shown potential in modulating glutamate receptor activity, which is vital for synaptic transmission and plasticity in the central nervous system. This modulation may contribute to neuroprotective effects against excitotoxicity associated with conditions like ischemia and neurodegeneration .
- Inhibition of GSK3β : Research indicates that compounds similar to (S)-2-Amino-N-[(S)-1-[[4-(hydroxymethyl)phenyl]amino]-1-oxo-2-propyl]-3-methylbutanamide may inhibit glycogen synthase kinase 3 beta (GSK3β), a key player in various signaling pathways linked to cell survival and apoptosis .
- Impact on Apoptosis : Studies have demonstrated that the compound can influence apoptotic pathways by regulating caspase activity, particularly caspase-3, which is crucial for the execution phase of apoptosis .
In Vitro Studies
In vitro assays have revealed that (S)-2-Amino-N-[(S)-1-[[4-(hydroxymethyl)phenyl]amino]-1-oxo-2-propyl]-3-methylbutanamide exhibits significant immunosuppressive activity. This suggests potential applications in conditions requiring modulation of immune responses .
Case Studies
A notable case study involved the evaluation of the compound's neuroprotective properties in models of oxidative stress and excitotoxicity. The findings indicated that treatment with this compound led to reduced neuronal cell death and improved cell viability when exposed to glutamate-induced toxicity .
Comparative Analysis with Similar Compounds
| Compound Name | Mechanism of Action | Biological Activity |
|---|---|---|
| (S)-2-Amino-N-[(S)-1-[[4-(hydroxymethyl)phenyl]amino]-1-oxo-2-propyl]-3-methylbutanamide | Glutamate receptor modulation, GSK3β inhibition | Neuroprotective, immunosuppressive |
| AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) | Activates AMPA receptors | Enhances synaptic transmission, neuroprotection |
| Ketamine | NMDA receptor antagonist | Rapid antidepressant effects, neuroprotection |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
